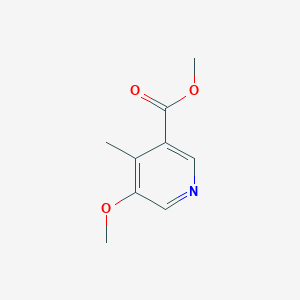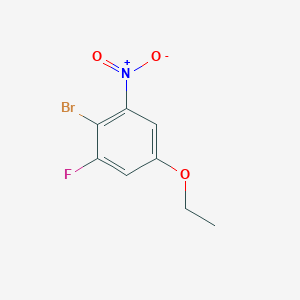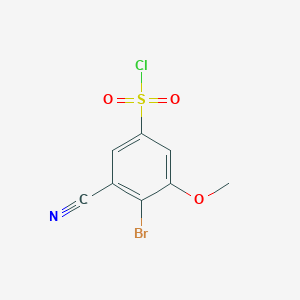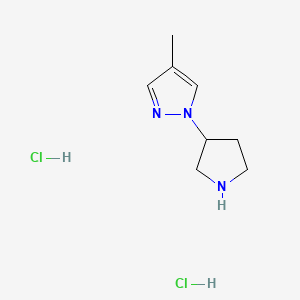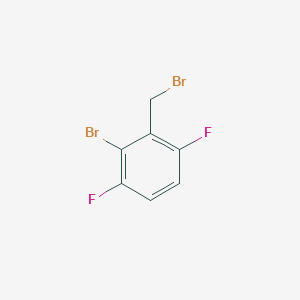
2-Bromo-3,6-difluorobenzyl bromide
概要
説明
2-Bromo-3,6-difluorobenzyl bromide is a chemical compound with the molecular formula C₇H₅BrF₂ . It falls under the category of fluorinated aromatic compounds . The compound consists of a benzene ring substituted with bromine and two fluorine atoms. Its systematic IUPAC name is α-Bromo-2,6-difluorotoluene .
Synthesis Analysis
The synthesis of 2-Bromo-3,6-difluorobenzyl bromide involves halogenation of the corresponding toluene derivative. One common method is the bromination of 2,6-difluorotoluene using a brominating agent such as N-bromosuccinimide (NBS) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces one of the hydrogen atoms on the benzene ring .
Molecular Structure Analysis
F | F - C - Br | H Chemical Reactions Analysis
2-Bromo-3,6-difluorobenzyl bromide can participate in various chemical reactions, including nucleophilic substitutions, coupling reactions, and cross-coupling reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl compounds .
Physical And Chemical Properties Analysis
科学的研究の応用
Derivatization Agent in Chromatography and Mass Spectrometry
2-Bromo-3,6-difluorobenzyl bromide is structurally related to pentafluorobenzyl bromide (PFB-Br), a compound noted for its role as a versatile derivatization agent in chromatography and mass spectrometry. Such agents are essential for the sensitive analysis of various substances, including inorganic and organic anions in biological samples, through enhancing their detectability and stability. PFB-Br, for example, has been utilized to analyze nitrite, nitrate, cyanide, and dialkyl organophosphates in plasma, urine, and saliva (Tsikas, 2017).
Synthesis of Polymers
The compound is potentially useful in the synthesis of polymers with controlled molecular architecture, similar to how dendritic macromolecules are created. A convergent growth approach to dendritic macromolecules involves starting from the periphery of the molecule and moving inward, using benzylic bromide as a key intermediate. This method allows precise control over the placement and nature of peripheral groups in the final macromolecule (Hawker & Fréchet, 1990).
Catalytic Activity in Organic Synthesis
Compounds like 2-Bromo-3,6-difluorobenzyl bromide may find application in the synthesis of palladium(II) complexes, which are known for their catalytic activity in Mizoroki–Heck coupling reactions. Such reactions are fundamental in creating carbon-carbon bonds, a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers (Türkmen et al., 2009).
Organic Synthesis and Cyclization Reactions
In organic synthesis, the structural features of 2-Bromo-3,6-difluorobenzyl bromide could be leveraged in cyclization reactions under microwave-assisted conditions. Similar brominated compounds have been used to synthesize complex organic frameworks, such as benzo[ c]chromen-6-ones and their analogues, through cyclization of aryl 2-bromobenzoates (Dao et al., 2018).
Generation and Immobilization of Radicals
The one-electron cleavage of benzylic bromides, including compounds structurally related to 2-Bromo-3,6-difluorobenzyl bromide, at palladium and palladized cathodes, is an area of interest. This process facilitates the generation of benzyl radicals, which can be immobilized onto solid interfaces, opening avenues for innovative material synthesis and surface functionalization (Jouikov & Simonet, 2010).
作用機序
The compound’s mechanism of action depends on its specific application. As an intermediate in organic synthesis, it serves as a versatile building block for creating more complex molecules. Its reactivity lies in the electrophilic substitution reactions at the benzene ring, facilitated by the bromine and fluorine substituents .
Safety and Hazards
特性
IUPAC Name |
2-bromo-3-(bromomethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRYODVFJLLNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate](/img/structure/B1477847.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1477852.png)
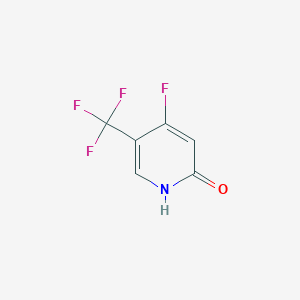
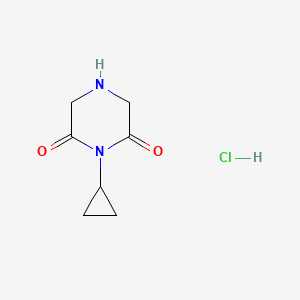
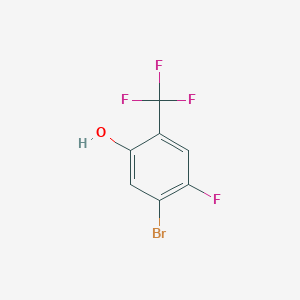
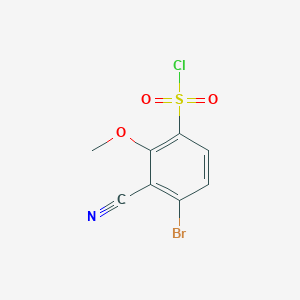
![{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride](/img/structure/B1477859.png)
![Methoxy[1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B1477860.png)
![2-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1477863.png)
